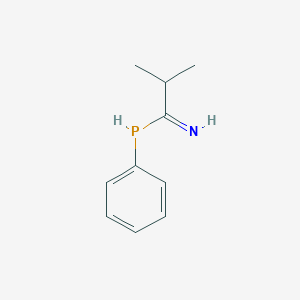
2-Methyl-1-(phenylphosphanyl)propan-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(phenylphosphanyl)propan-1-imine is an organic compound that belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(phenylphosphanyl)propan-1-imine typically involves the reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. The reaction is usually carried out under acidic conditions to facilitate the formation of the imine bond. The general reaction scheme is as follows:
[ \text{R-CHO} + \text{R’-NH}_2 \rightarrow \text{R-CH=N-R’} + \text{H}_2\text{O} ]
In this case, the primary amine is 2-Methyl-1-(phenylphosphanyl)propan-1-amine, and the carbonyl compound is an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as metal complexes, can also enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2-Methyl-1-(phenylphosphanyl)propan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
科学的研究の応用
2-Methyl-1-(phenylphosphanyl)propan-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-1-(phenylphosphanyl)propan-1-imine involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles or other chemical transformations.
類似化合物との比較
Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
2-Methyl-1-phenylpropan-1-amine: A related amine compound with similar applications.
N,N-Dimethylethanamine: Another amine with comparable reactivity.
Uniqueness
2-Methyl-1-(phenylphosphanyl)propan-1-imine is unique due to the presence of the phenylphosphanyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications in catalysis and materials science.
特性
CAS番号 |
89996-89-4 |
|---|---|
分子式 |
C10H14NP |
分子量 |
179.20 g/mol |
IUPAC名 |
2-methyl-1-phenylphosphanylpropan-1-imine |
InChI |
InChI=1S/C10H14NP/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-8,11-12H,1-2H3 |
InChIキー |
FWCXGSYTEUTBJQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=N)PC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)

![4-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14370020.png)
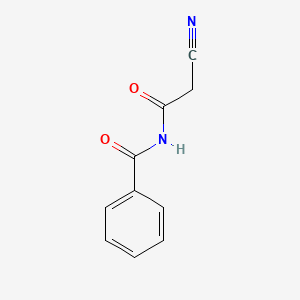

![N-[1-(Diethylcarbamoyl)cyclohexyl]-4-nitro-N-phenylbenzamide](/img/structure/B14370041.png)
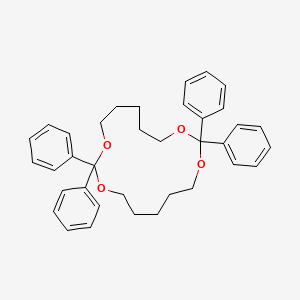
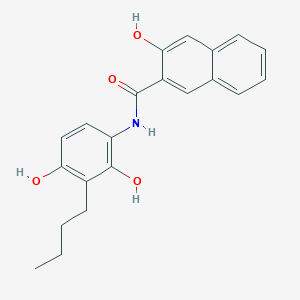
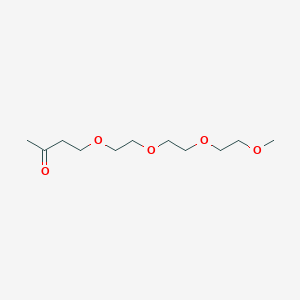
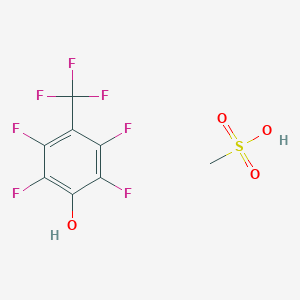

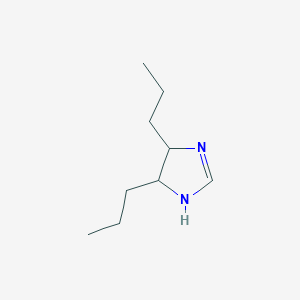
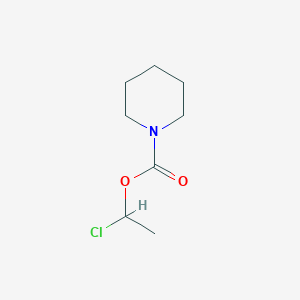
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
